molecular formula C16H19NO5S2 B2970696 methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate CAS No. 1797352-61-4

methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate

Cat. No. B2970696
CAS RN: 1797352-61-4
M. Wt: 369.45
InChI Key: FBXQQIUTQDBIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MMTSB and is a sulfamoylbenzoate derivative.

Scientific Research Applications

Photophysical Properties

A study by Kim et al. (2021) explored the photophysical properties of related compounds, indicating potential applications in luminescence studies. The introduction of methoxy and cyano groups in similar compounds significantly influenced their luminescence properties, suggesting possible applications in materials science for optoelectronic devices (Kim et al., 2021).

Photopolymerization

Research by Guillaneuf et al. (2010) described the use of a similar compound in nitroxide-mediated photopolymerization (NMP2). This study highlights the potential of methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate in polymer sciences, particularly in developing new photoinitiators for polymer synthesis (Guillaneuf et al., 2010).

Process Optimization

Xu et al. (2018) conducted a study on process optimization of a similar compound, demonstrating its significance as an intermediate in pharmaceutical synthesis. This research underlines the chemical's role in streamlining synthetic pathways, enhancing yields, and improving industrial processes (Xu et al., 2018).

Intramolecular Cyclization

The work by Shinohara et al. (1997) on intramolecular cyclization processes involving similar compounds could offer insights into the synthesis of complex organic molecules. This study may inform research in organic chemistry, particularly in the synthesis of heterocyclic compounds (Shinohara et al., 1997).

Catalysis in Organic Synthesis

The research conducted by Valle et al. (2012) on rhodium-catalyzed intramolecular formation of compounds related to this compound highlights its potential role in catalysis. This study suggests applications in synthetic chemistry, especially in creating complex organic molecules (Valle et al., 2012).

Antimicrobial Applications

Desai et al. (2007) synthesized new quinazolines, indicating the potential of related compounds in developing antimicrobial agents. This research opens avenues for using this compound in medicinal chemistry, particularly in synthesizing new drug molecules (Desai et al., 2007).

Corrosion Inhibition

Arrousse et al. (2021) conducted a theoretical study on compounds similar to this compound, exploring their application as corrosion inhibitors. This research highlights its potential use in materials engineering, especially in protecting metals from corrosion (Arrousse et al., 2021).

properties

IUPAC Name

methyl 4-[[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S2/c1-11-4-9-15(23-11)14(21-2)10-17-24(19,20)13-7-5-12(6-8-13)16(18)22-3/h4-9,14,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXQQIUTQDBIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.